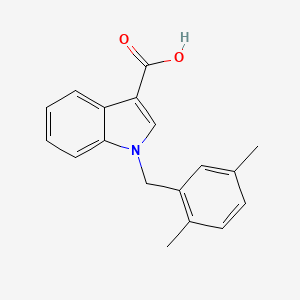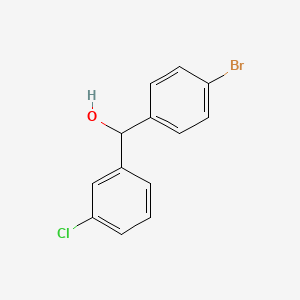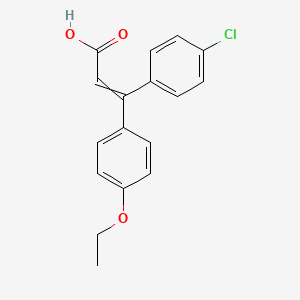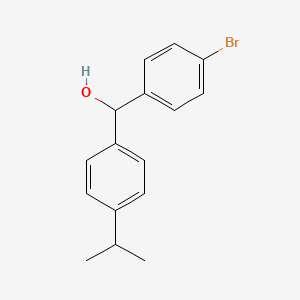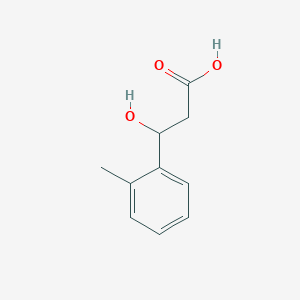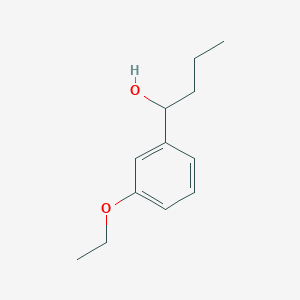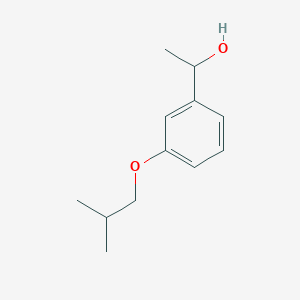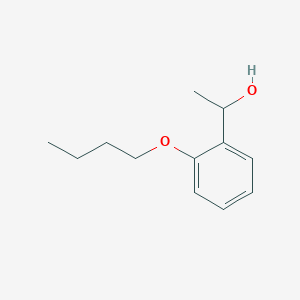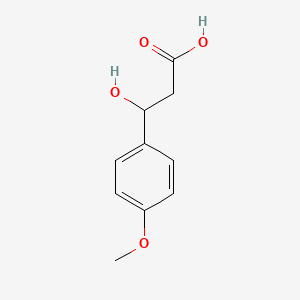
3-Hydroxy-3-(4-methoxyphenyl)propanoic acid
Vue d'ensemble
Description
3-Hydroxy-3-(4-methoxyphenyl)propanoic acid, also known as hydroferulic acid, is an organic compound with the empirical formula C10H12O4 . It is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA), which is a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants . It has been used to inhibit prostaglandin E (2) production .
Molecular Structure Analysis
The molecular weight of this compound is 196.20 . The SMILES string representation of its structure is COc1cc (CCC (O)=O)ccc1O .
Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 87-93 °C . It has an assay of ≥96.0% (T) .
Applications De Recherche Scientifique
Electrochemical Hydrogenation
Electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids is an important application in the field of organic synthesis. The conversion to 3-(methoxyphenyl)propanoic acids is highly efficient and can be achieved via electrocatalytic hydrogenation at a Ni cathode or direct electroreduction. This process provides a nearly quantitative yield, indicating its potential for industrial-scale applications in producing various chemical products (Korotaeva et al., 2011).
Phytotoxic and Mutagenic Effects
In agricultural and environmental sciences, understanding the phytotoxic and mutagenic effects of chemical compounds is crucial. The Triticum test, involving wheat seeds, has been used to assess the phytotoxicity and genotoxicity of 3-(methoxyphenyl)propanoic acid derivatives. This research provides insights into how these compounds affect plant growth, germination, and chromosomal stability, which is vital for environmental risk assessments and the development of safer agrochemicals (Jităreanu et al., 2013).
Polybenzoxazine Synthesis
Phloretic acid (3-(4-Hydroxyphenyl)propanoic acid) is a phenolic compound with potential applications in material sciences, specifically in the production of polybenzoxazine. It offers a sustainable alternative to phenol, enhancing the reactivity of molecules bearing hydroxyl groups towards benzoxazine ring formation. This approach opens avenues for developing new materials with a range of thermal and thermo-mechanical properties, suitable for various industrial applications (Trejo-Machin et al., 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-hydroxy-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBIPIXMXHNYNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


